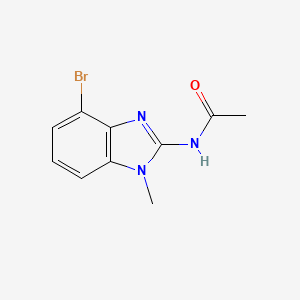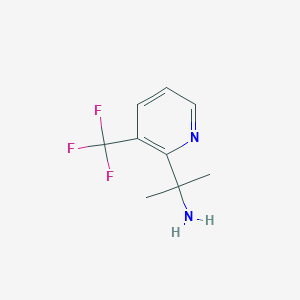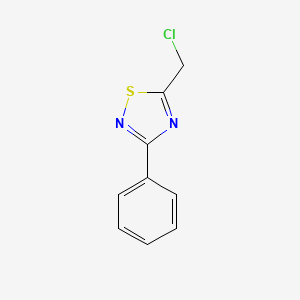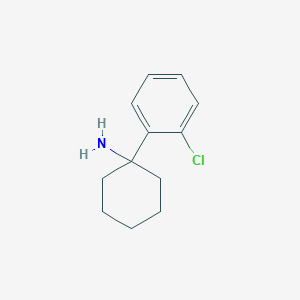
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom and an acetamide group in this compound may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Acetylation: The final step involves the acetylation of the 2-amino group of the brominated benzimidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride, acetyl chloride, pyridine
Hydrolysis: Acidic or basic conditions
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the compound
- Hydrolyzed products such as amines and acetic acid
科学的研究の応用
Chemistry: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as a building block in the synthesis of various benzimidazole derivatives with potential biological activities.
Biology and Medicine: The compound has been studied for its antimicrobial, antiviral, and anticancer properties. It may act as an inhibitor of specific enzymes or proteins involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
類似化合物との比較
- N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Comparison: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which may impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions can influence the compound’s reactivity and biological activity.
特性
分子式 |
C10H10BrN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
N-(4-bromo-1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-9-7(11)4-3-5-8(9)14(10)2/h3-5H,1-2H3,(H,12,13,15) |
InChIキー |
MYWLMBHXCQSLCV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13527376.png)


![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)

![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)




![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)


